5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Description
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A notable application of this compound is found in its synthesis methods. For instance, Reinhoudt and Kouwenhoven (1974) detailed a novel route for synthesizing benzo[b]thiepins, a class related to the compound . This method involves a cycloaddition process and subsequent ring modifications, highlighting the compound's utility in complex organic synthesis processes (Reinhoudt & Kouwenhoven, 1974).
Medicinal Chemistry
The compound's relevance in medicinal chemistry is exemplified by Gupta, Devi, and Kishore (2012), who worked on the synthesis of face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines, which have significant medicinal interest. This research showcases the potential for developing therapeutic agents based on the structural framework of benzothiazepines (Gupta, Devi, & Kishore, 2012).
Ring Contraction Studies
Khalaj and Adibpour (2008) explored the ring contraction of benzo[f][1,2]thiazepine-1,1-dioxides, a process relevant to the compound's structural modifications. Their research provides insights into the transformation of these compounds under different chemical conditions (Khalaj & Adibpour, 2008).
Pharmaceutical Intermediates
In the pharmaceutical industry, the compound serves as a key intermediate in the synthesis of various drugs. For instance, Xiu-lan (2009) discusses the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, indicating its role as an intermediate in drug synthesis processes (Xiu-lan, 2009).
Development of Novel Compounds
The compound's framework is also used in the development of novel compounds with potential medicinal applications. For example, Gupta et al. (2012) synthesized derivatives of 1,5-Benzothiazepin-S,S-Dioxide, demonstrating the versatility of this compound in generating new chemical entities of potential therapeutic value (Gupta, Devi, Chaudhary, & Kishore, 2012).
Properties
IUPAC Name |
1,1-dioxo-5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-20-14-19(16-8-2-1-3-9-16)28(26,27)18-11-5-4-10-17(18)23(20)15-21(25)22-12-6-7-13-22/h1-5,8-11,19H,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWGXXTGREKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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